![molecular formula C25H26N4O3 B11022394 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B11022394.png)

4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

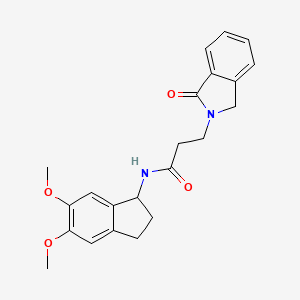

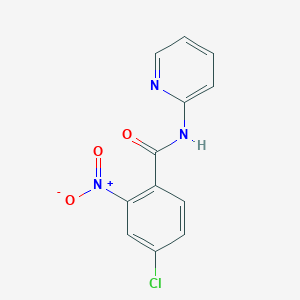

Le 4-[2-(4-méthoxyphényl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylméthyl)butanamide est un composé organique complexe appartenant à la classe des dérivés de la quinazolinone. Ces composés sont connus pour leurs diverses activités biologiques, notamment anti-inflammatoires, anticancéreuses et antimicrobiennes. La présence du noyau quinazolinone, ainsi que les groupes méthoxyphényl et pyridinylméthyl, contribue à ses caractéristiques chimiques et biologiques uniques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 4-[2-(4-méthoxyphényl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylméthyl)butanamide implique généralement plusieurs étapes :

Formation du noyau quinazolinone : La première étape implique la condensation de l’acide anthranilique avec un aldéhyde ou une cétone approprié pour former le noyau quinazolinone. Cette réaction est généralement effectuée en présence d’un catalyseur tel que l’acide acétique ou l’acide sulfurique sous reflux.

Introduction du groupe méthoxyphényl : Le groupe méthoxyphényl est introduit par une réaction de substitution nucléophile. Cette étape implique la réaction de l’intermédiaire quinazolinone avec un halogénure de 4-méthoxyphényl en présence d’une base comme le carbonate de potassium.

Attachement du groupe pyridinylméthyl : La dernière étape implique le couplage de l’intermédiaire avec la pyridin-2-ylméthylamine. Cette réaction est généralement facilitée par un agent de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) dans un solvant organique tel que le dichlorométhane.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies synthétiques similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, serait cruciale pour maximiser le rendement et la pureté. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées pourraient être utilisés pour améliorer l’efficacité et l’évolutivité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthoxyphényl, conduisant à la formation de quinones.

Réduction : Les réactions de réduction peuvent cibler le noyau quinazolinone, le convertissant potentiellement en un dérivé dihydroquinazoline.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe pyridinylméthyl.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Des bases comme l’hydrure de sodium (NaH) ou le carbonate de potassium (K₂CO₃) sont souvent utilisées.

Principaux produits

Oxydation : Dérivés de la quinone.

Réduction : Dérivés de la dihydroquinazoline.

Substitution : Divers dérivés substitués de la quinazolinone en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire polyvalent en synthèse organique.

Biologie

Biologiquement, le 4-[2-(4-méthoxyphényl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylméthyl)butanamide présente une activité significative contre certaines lignées cellulaires cancéreuses. Il a été étudié pour son potentiel à inhiber les enzymes impliquées dans la progression du cancer, telles que les tyrosines kinases.

Médecine

En médecine, ce composé est étudié pour son potentiel en tant qu’agent anti-inflammatoire et anticancéreux. Sa capacité à moduler des voies moléculaires spécifiques en fait un candidat prometteur pour le développement de médicaments.

Industrie

Industriellement, ce composé peut être utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques. Sa réactivité diverse et son activité biologique en font un élément précieux dans diverses applications industrielles.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide exhibits significant activity against certain cancer cell lines. It has been studied for its potential to inhibit enzymes involved in cancer progression, such as tyrosine kinases.

Medicine

In medicine, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.

Mécanisme D'action

Le mécanisme d’action du 4-[2-(4-méthoxyphényl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylméthyl)butanamide implique l’inhibition d’enzymes et de récepteurs spécifiques. Par exemple, il peut inhiber les tyrosines kinases, qui sont impliquées dans les voies de signalisation cellulaire qui régulent la division et la survie cellulaires. En bloquant ces enzymes, le composé peut induire l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses. De plus, il peut interagir avec les médiateurs inflammatoires, réduisant l’inflammation et la douleur.

Comparaison Avec Des Composés Similaires

Composés similaires

4-[2-(4-méthoxyphényl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide : Il ne possède pas le groupe pyridinylméthyl, ce qui peut affecter son activité biologique et sa réactivité.

4-[2-(4-méthoxyphényl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-méthylbutanamide : Il contient un groupe méthyle au lieu du groupe pyridinylméthyl, ce qui peut modifier son interaction avec les cibles moléculaires.

Unicité

La présence du groupe pyridinylméthyl dans le 4-[2-(4-méthoxyphényl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylméthyl)butanamide améliore sa capacité à interagir avec des enzymes et des récepteurs spécifiques, ce qui le rend plus puissant dans certaines applications biologiques. Cette caractéristique structurelle le distingue d’autres composés similaires et contribue à ses propriétés uniques.

Propriétés

Formule moléculaire |

C25H26N4O3 |

|---|---|

Poids moléculaire |

430.5 g/mol |

Nom IUPAC |

4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(pyridin-2-ylmethyl)butanamide |

InChI |

InChI=1S/C25H26N4O3/c1-32-20-13-11-18(12-14-20)24-28-22-9-3-2-8-21(22)25(31)29(24)16-6-10-23(30)27-17-19-7-4-5-15-26-19/h2-5,7-9,11-15,24,28H,6,10,16-17H2,1H3,(H,27,30) |

Clé InChI |

ZZXPDLFHAQZZQD-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CC=N4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11022317.png)

![(2R)-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11022327.png)

![2-(4-hydroxyphthalazin-1-yl)-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11022334.png)

![N-(4-bromo-2-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11022342.png)

![N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B11022367.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11022371.png)

![2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11022399.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11022401.png)